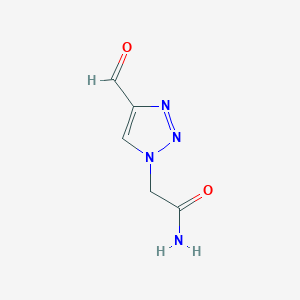

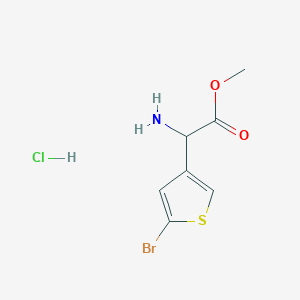

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “this compound”, often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Screening

A study by Dhuda et al. (2021) explored the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles. These compounds were evaluated for their anticancer potential across various cancer cell lines, demonstrating significant inhibitory activities, particularly against CNS, Melanoma, and Breast cancer panels. This research underscores the importance of 1,2,3-triazole derivatives in developing anticancer agents.

Antimicrobial and Antitumor Activity

Another study focused on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which were tested for their in-vitro antibacterial, antifungal, and antituberculosis activities (MahyavanshiJyotindra et al., 2011). The study highlights the triazole ring's significance in synthesizing compounds with a wide range of pharmaceutical activities.

Cholinesterase Inhibition Studies

Research by Riaz et al. (2020) introduced new N-aryl derivatives of 1,2,4-triazole acetamides, investigating their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds exhibited potent inhibitory activities, providing insights into the design of novel inhibitors for conditions associated with cholinesterase activity.

Triazole-Based Derivatives as Tyrosinase Inhibitors

A study by Hassan et al. (2022) synthesized triazole-based compounds and evaluated their inhibitory activity against mushroom tyrosinase. One compound outperformed the standard drug kojic acid, suggesting a novel scaffold for designing new drugs against melanogenesis.

Marine-Derived Fungus Derivatives

Chrysotriazoles A and B, along with other compounds, were isolated from Penicillium chrysogenum EN-118, a marine-derived endophytic fungus. These compounds exhibited moderate cytotoxicities against several cancer cell lines, indicating the potential of marine sources for drug discovery (An et al., 2013).

Eigenschaften

IUPAC Name |

2-(4-formyltriazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAKIUVIRGCRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)

![1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone](/img/structure/B2760939.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2760940.png)

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)

![4-isopropyl-1-phenyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2760949.png)